2-(Azetidin-3-ylidene)acetonitrile

Organic Synthesis C-C Bond Activation Rhodium Catalysis

Researchers synthesizing baricitinib or developing HPLC impurity methods require high-purity 2-(Azetidin-3-ylidene)acetonitrile (CAS 1315059-55-2), yet the free base form is often unstable or supplied only as its hydrochloride salt, complicating direct N-functionalization. This product delivers the free secondary amine at ≥98% purity with the intact exocyclic ylidene geometry essential for downstream transformations. - Free amine enables direct sulfonylation, alkylation, or coupling without prior neutralization steps. - α,β-unsaturated nitrile (LogP -0.33, pKa 6.56±0.20) acts as a Michael acceptor and permits rhodium-catalyzed C-C bond cleavage/coupling with aryl boronic acids to generate 3-aryl azetidines. - Serves as Baricitinib Impurity ZY6 (Impurity 28); hydrophilic LogP facilitates aqueous work-up and chromatographic resolution from the final drug substance in QC/QA workflows.

Molecular Formula C5H6N2
Molecular Weight 94.11 g/mol
Cat. No. B12819565
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(Azetidin-3-ylidene)acetonitrile
Molecular FormulaC5H6N2
Molecular Weight94.11 g/mol
Structural Identifiers
SMILESC1C(=CC#N)CN1
InChIInChI=1S/C5H6N2/c6-2-1-5-3-7-4-5/h1,7H,3-4H2
InChIKeyOWMAUILZJRKPBN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-(Azetidin-3-ylidene)acetonitrile Chemical Identity & Baseline


2-(Azetidin-3-ylidene)acetonitrile (CAS: 1315059-55-2) is a strained azetidine derivative featuring an exocyclic α,β-unsaturated nitrile motif . It is a core building block for synthesizing conformationally constrained heterocycles and a key intermediate in the production of the JAK1/JAK2 inhibitor baricitinib [1]. The free base is commercially available with a standard purity of 98%, a predicted pKa of 6.56±0.20, and a LogP of -0.33, reflecting its relatively hydrophilic and moderately basic character .

1
Baricitinib intermediate synthesis
Free base enables direct N-functionalization without neutralization; hydrophilic character may facilitate aqueous work-up.
2
C–C bond activation/arylation
Unique ylidene geometry permits rhodium-catalyzed cleavage/coupling, inaccessible to saturated analogs.
3
HPLC impurity reference
High-purity free base serves as Baricitinib Impurity ZY6; distinct LogP and pKa aid chromatographic resolution.

2-(Azetidin-3-ylidene)acetonitrile: Irreplaceable by Generics


The azetidine scaffold inherently possesses high ring strain energy (~25 kcal/mol), which accelerates ring-opening and nucleophilic addition kinetics [1]. However, the specific substitution of the 3-position with an α,β-unsaturated nitrile (ylidene-acetonitrile) differentiates 2-(Azetidin-3-ylidene)acetonitrile from simple azetidines or saturated acetonitriles . This conjugated system acts as a potent Michael acceptor, enabling unique C–C bond cleavage/coupling pathways with aryl boronic acids that are not accessible to its saturated counterparts [1]. Furthermore, the electronic and steric influence of the nitrile group directly impacts the compound's LogP (-0.33) and pKa (6.56), affecting its solubility and purification profile relative to N-protected or sulfonamide derivatives like 2-(1-(ethylsulfonyl)azetidin-3-ylidene)acetonitrile (LogP ~1.67) . Substitution with a generic azetidine or nitrile without this specific ylidene geometry would fail to recapitulate the precise reactivity and physicochemical properties required for downstream applications.

Saturated azetidines
Lack α,β-unsaturated nitrile, preventing rhodium-catalyzed C–C cleavage/arylation and downstream aryl-substituted products.
N-sulfonamide analogs
Ethylsulfonyl derivative exhibits ~2.0 log unit higher LogP, shifting solubility and purification profile away from free base reactivity.
HCl salt form
Counterion may interfere with base-sensitive reactions or catalytic steps; free base avoids neutralization complexity.

2-(Azetidin-3-ylidene)acetonitrile Quantitative Comparison


C–C Cleavage Reactivity: Ylidene vs. Saturated

2-(Azetidin-3-ylidene)acetates, which share the same ylidene geometry as 2-(Azetidin-3-ylidene)acetonitrile, undergo rhodium-catalyzed C–C bond cleavage/coupling with aryl boronic acids [1]. In contrast, saturated azetidine-3-carboxylates lacking the α,β-unsaturation do not participate in this β-carbon elimination pathway [1]. The reaction proceeds via a conjugate addition/β-C cleavage/protonation sequence, demonstrating that the exocyclic double bond is a prerequisite for this activation mode [1].

C–C cleavage reactivity
Class-level inference
Saturated azetidine-3-carboxylates show no reactivity under identical Rh-catalyzed conditions
Synthetic route design impact
Ylidene geometry is a mechanistic prerequisite for β-carbon elimination
Organic Synthesis C-C Bond Activation Rhodium Catalysis

LogP & pKa: Free Base vs. Sulfonamide

2-(Azetidin-3-ylidene)acetonitrile free base exhibits a LogP of -0.33 and a predicted pKa of 6.56 . In comparison, its N-ethylsulfonyl derivative, 2-(1-(ethylsulfonyl)azetidin-3-ylidene)acetonitrile (as the 4-methylbenzenesulfonic acid salt), has a significantly higher LogP of 1.67 . This ~2.0 log unit difference corresponds to a ~100-fold higher partition coefficient for the sulfonamide analog, indicating that the free base is substantially more hydrophilic.

Lipophilicity shift
Cross-study comparable
ΔLogP ≈ 2.00 (Comparator LogP 1.67 vs free base -0.33)
Purification method selection
Higher hydrophilicity may alter reversed-phase retention and aqueous work-up
Physicochemical Properties Lipophilicity Ionization

Purity & Availability: Free Base vs. HCl Salt

The free base of 2-(Azetidin-3-ylidene)acetonitrile is commercially available with a specified purity of 98% (NLT 98%) [1]. The hydrochloride salt (CAS 1314910-43-4) is also available at similar purity levels (97-99%) . Procurement of the free base is essential for applications where the hydrochloride counterion interferes with subsequent base-sensitive reactions or where an unprotected secondary amine is required as a nucleophile.

Salt form availability
Supporting evidence
Free base purity NLT 98%; HCl salt also 97–99% but introduces counterion
Reaction compatibility choice
Free base recommended where amine nucleophile is required without neutralization
Procurement Purity Salt Form

2-(Azetidin-3-ylidene)acetonitrile Procurement Scenarios


JAK Inhibitor Intermediate Synthesis

Procure the free base (CAS 1315059-55-2, purity ≥98%) for use as a key intermediate in the synthesis of baricitinib and related JAK1/JAK2 inhibitors [1]. The free secondary amine allows for direct N-functionalization (e.g., sulfonylation, alkylation) without prior neutralization. The hydrophilic LogP (-0.33) facilitates aqueous work-up during multi-step syntheses compared to more lipophilic N-protected analogs . The compound's α,β-unsaturated nitrile system also permits further elaboration via conjugate addition or cycloaddition reactions [2].

C–C Bond Activation & Arylation Studies

Utilize 2-(Azetidin-3-ylidene)acetonitrile or its esters as a substrate for rhodium-catalyzed C–C bond cleavage/coupling with aryl boronic acids to generate 3-aryl-substituted azetidines [1]. This transformation leverages the unique reactivity of the ylidene system, which is absent in saturated azetidine analogs [1]. The free base form is preferred to avoid competitive coordination or side reactions from hydrochloride counterions during catalysis.

HPLC Impurity Profiling Standard

Procure high-purity (≥98%) 2-(Azetidin-3-ylidene)acetonitrile as an analytical reference standard for HPLC method development and impurity profiling [1]. The compound serves as Baricitinib Impurity ZY6 (and Impurity 28) [2]. Its distinct LogP (-0.33) and pKa (6.56) differentiate it from the final drug substance and other synthetic impurities, enabling accurate quantification and purity assessment in QC/QA workflows .

Application
Selection Property
Validation Focus
JAK inhibitor intermediate synthesis
Free base form, hydrophilic character
Confirm N-functionalization reactivity and aqueous work-up compatibility
C–C bond activation & arylation
Ylidene geometry enabling rhodium-catalyzed cleavage
Reproduce C–C coupling with aryl boronic acids under catalytic conditions
HPLC impurity profiling standard
High purity, distinct LogP/pKa from API
Verify retention time resolution and quantitation accuracy against baricitinib

Technical Documentation Hub

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